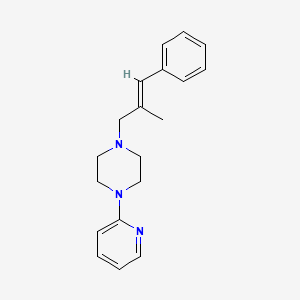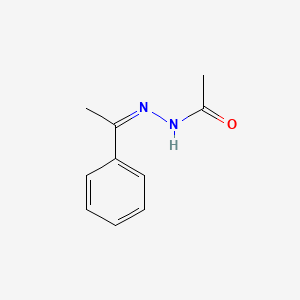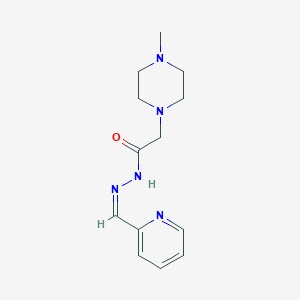![molecular formula C16H13ClN2O2 B5911332 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDDO-Im is a derivative of oleanolic acid, a natural compound found in various plants.
Mecanismo De Acción
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to a decrease in oxidative stress and inflammation. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime induces apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant and detoxification enzymes. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In animal models, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various disease models, making it a well-established research tool. However, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One potential area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in combination with other drugs for the treatment of cancer. Additionally, the development of more soluble forms of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, or 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, is a synthetic triterpenoid compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, as well as its potential use in the treatment of neurodegenerative and autoimmune diseases. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action and has several advantages for lab experiments, but also has some limitations. Future research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime can be synthesized using a multi-step process starting with oleanolic acid. The first step involves the conversion of oleanolic acid to 3-oxo-olean-12-en-28-oic acid, followed by the reaction with thionyl chloride and hydroxylamine to form 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. The final product is obtained by recrystallization and purification.
Aplicaciones Científicas De Investigación
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as autoimmune diseases, such as multiple sclerosis.
Propiedades
IUPAC Name |
[(E)-2,3-dihydroinden-1-ylideneamino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)18-16(20)21-19-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9H,5,10H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFZMDBMYZTKK-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)

![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)

![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
